4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c23-19-18-13-15(4-3-14(18)9-10-20-19)21-29(26,27)17-7-5-16(6-8-17)22-11-1-2-12-28(22,24)25/h3-8,13,21H,1-2,9-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUCHKGVFBLYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(CCNC4=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a complex organic molecule of significant interest in medicinal chemistry. Its unique structure incorporates a thiazine ring and a tetrahydroisoquinoline moiety, which suggest potential biological activities, particularly in the fields of enzyme inhibition and receptor modulation. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 435.51 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₅S₂ |
| Molecular Weight | 435.51 g/mol |
| CAS Number | 1396751-04-4 |
Antioxidant Activity
Preliminary studies indicate that compounds containing thiazolidine or thiazine structures often exhibit antioxidant properties. The antioxidant activity can be assessed through various assays such as DPPH radical scavenging methods. For instance, related compounds have shown varying degrees of antioxidant activity with IC50 values indicating their effectiveness against oxidative stress .
Anticancer Activity
The thiazolidinone scaffold has been associated with anticancer properties. Research indicates that modifications on the thiazolidine ring can enhance anticancer activity. Compounds similar to our target molecule have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives showed IC50 values in the low micromolar range (e.g., 1.27 µM for MCF-7) .
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
- Thiazolidinone Derivatives : A study synthesized various thiazolidinone derivatives and evaluated their anticancer activity against MCF-7 cells. The most potent derivative showed an IC50 of 1.27 µM, indicating strong cytotoxic effects without harming normal cells .
- Antidiabetic Potential : Thiazolidinones are known for their antidiabetic properties through PPARγ activation. Modifications to the thiazolidine structure can enhance this effect, making them suitable candidates for diabetes treatment .
- Neuroprotective Effects : Some derivatives have also been studied for neuroprotective effects in models of oxidative stress in neuronal cells, showing promise in preventing neurodegeneration .
The biological mechanisms underlying the activities of these compounds typically involve:
- Enzyme Inhibition : Many thiazolidinone derivatives act as enzyme inhibitors, affecting pathways related to cancer cell proliferation and apoptosis.
- Receptor Modulation : Compounds may interact with specific receptors (e.g., PPARγ), influencing metabolic pathways relevant to diabetes and obesity.
Q & A
Q. What are the recommended synthetic routes for 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling the thiazinane sulfonamide moiety with the tetrahydroisoquinolinone scaffold via sulfonamide bond formation. Key steps include:
- Sulfonylation : Reacting the sulfonyl chloride derivative of the thiazinane with the amine group on the tetrahydroisoquinolinone under basic conditions (e.g., pyridine or triethylamine) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product.
- Optimization : Adjust reaction temperature (50–80°C) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to improve yields. Monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Confirm regiochemistry of the sulfonamide linkage (e.g., chemical shifts for SO₂NH at δ 3.1–3.5 ppm) and verify the absence of unreacted starting materials .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 463.12) and isotopic patterns .
- HPLC-PDA : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) .
Q. What are the primary biochemical or pharmacological targets explored for this sulfonamide derivative?
This compound has been investigated for:
- Enzyme inhibition : Potential activity against carbonic anhydrases or phosphodiesterases due to the sulfonamide and tetrahydroisoquinoline moieties, which are known pharmacophores .
- Receptor modulation : Screening for GPCR interactions (e.g., serotonin or dopamine receptors) using radioligand binding assays .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking or MD simulations) guide the rational design of analogs with improved target affinity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses of the sulfonamide group within active sites (e.g., carbonic anhydrase IX). Focus on hydrogen bonding with catalytic zinc ions .
- QSAR modeling : Train models on datasets of sulfonamide derivatives to correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with inhibitory IC₅₀ values .
- Free energy calculations : Apply MM-GBSA to estimate binding affinities and prioritize analogs for synthesis .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Standardize assays : Use uniform protocols (e.g., fixed incubation times, buffer pH, and substrate concentrations) to minimize variability .
- Orthogonal validation : Cross-check inhibitory activity with alternative methods (e.g., fluorescence-based assays vs. radiometric assays) .
- Structural analysis : Perform X-ray crystallography or cryo-EM to confirm target engagement and rule off-target effects .
Q. How can factorial design optimize reaction parameters for scalable synthesis while minimizing impurities?
- Factors : Test temperature (60–100°C), catalyst loading (0.1–1 mol%), and solvent polarity (DMF vs. THF) .
- Response surface methodology (RSM) : Model interactions between factors to identify conditions maximizing yield and purity .
- DoE software : Tools like JMP or Minitab automate analysis and predict optimal parameter combinations .
Q. What are the challenges in establishing in vivo pharmacokinetic profiles for this compound, and how can they be addressed?
- Low solubility : Use nanoformulation (e.g., liposomes) or co-solvents (e.g., PEG 400) to enhance bioavailability .
- Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic soft spots (e.g., oxidation of the tetrahydroisoquinoline ring) .
- Toxicology screening : Assess hepatotoxicity via ALT/AST markers in rodent models and genotoxicity via Ames tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
